molecular formula C18H15N3O4S B11148637 Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11148637
M. Wt: 369.4 g/mol
InChI Key: GODWPCPTGQCLDR-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, drawing on recent research findings, case studies, and data analysis.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S. Its structure features a thiazole ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H16N2O3SC_{16}H_{16}N_{2}O_{3}S
Molecular Weight320.37 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Specifically, this compound has shown promising results against various bacterial strains.

Case Study: Activity Against Mycobacterium tuberculosis

In a study focused on anti-tubercular agents, it was found that derivatives of thiazole exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis). The compound was tested alongside other thiazole derivatives and demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 mg/ml against M. tuberculosis H37Rv, indicating potent activity compared to standard treatments such as isoniazid (INH) .

The mechanism by which thiazole compounds exert their antimicrobial effects often involves inhibition of critical enzymes in bacterial metabolic pathways. For instance, some derivatives target the β-ketoacyl-ACP synthase enzyme (mtFabH), which is crucial for fatty acid synthesis in bacteria .

Table 2: Biological Activity Summary

Activity TypeOrganismMIC (mg/ml)
AntimicrobialMycobacterium tuberculosis0.06
AntifungalCandida albicansNot tested
AnticancerVarious cancer cell linesNot reported

Synthesis and Evaluation

The synthesis of this compound has been documented in several studies. The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate thiazole precursors with methoxyphenyl and pyridylcarbonyl groups .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. However, detailed quantitative data on its anticancer efficacy remains limited and requires further investigation.

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-(pyridine-4-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15N3O4S/c1-24-13-6-4-3-5-12(13)15-14(17(23)25-2)20-18(26-15)21-16(22)11-7-9-19-10-8-11/h3-10H,1-2H3,(H,20,21,22)

InChI Key

GODWPCPTGQCLDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

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